2-methyl-1H-imidazo[4,5-b]pyridine 2-methyl-1H-imidazo[4,5-b]pyridine
Brand Name: Vulcanchem
CAS No.: 1060817-38-0; 68175-07-5
VCID: VC5383702
InChI: InChI=1S/C7H7N3/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3,(H,8,9,10)
SMILES: CC1=NC2=C(N1)C=CC=N2
Molecular Formula: C7H7N3
Molecular Weight: 133.154

2-methyl-1H-imidazo[4,5-b]pyridine

CAS No.: 1060817-38-0; 68175-07-5

Cat. No.: VC5383702

Molecular Formula: C7H7N3

Molecular Weight: 133.154

* For research use only. Not for human or veterinary use.

2-methyl-1H-imidazo[4,5-b]pyridine - 1060817-38-0; 68175-07-5

Specification

CAS No. 1060817-38-0; 68175-07-5
Molecular Formula C7H7N3
Molecular Weight 133.154
IUPAC Name 2-methyl-1H-imidazo[4,5-b]pyridine
Standard InChI InChI=1S/C7H7N3/c1-5-9-6-3-2-4-8-7(6)10-5/h2-4H,1H3,(H,8,9,10)
Standard InChI Key FZESPVBONPPRAW-UHFFFAOYSA-N
SMILES CC1=NC2=C(N1)C=CC=N2

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The core structure consists of a pyridine ring fused with an imidazole moiety at the [4,5-b] position, with a methyl group substituent at the 2-position of the imidazole ring (Figure 1). X-ray crystallographic analyses of analogous imidazo[4,5-b]pyridines reveal planar geometries that facilitate π-π stacking interactions in biological systems . The methyl group induces steric effects that modulate electron density distribution, influencing both reactivity and binding affinity .

Physical Properties

Key physicochemical parameters include:

PropertyValue
Molecular Weight133.15 g/mol
Melting Point189–190°C
Boiling Point256°C
LogP1.27
Polar Surface Area41.57 Ų

These properties suggest moderate hydrophobicity, enabling membrane permeability in biological contexts while retaining water solubility for synthetic manipulations .

Synthetic Methodologies

One-Pot Tandem Synthesis

A metal-free approach utilizes 2-amino-3-nitropyridine derivatives condensed with aldehydes in H₂O-isopropanol (IPA) solvent systems. Zn-mediated reduction of nitro intermediates precedes cyclization, achieving yields exceeding 85% for 2-aryl-3-alkyl variants . The aqueous-organic biphasic system enhances reaction efficiency by stabilizing charged intermediates while enabling facile product isolation .

Multi-Step Functionalization

Alternative routes begin with 5,5-diaminopyridine-3-ol, undergoing sequential:

  • Nitro group introduction via nitration at position 6

  • Cyclocondensation with trimethylorthoformate to form the imidazole ring

  • Methylation using methyl iodide under basic conditions

  • Nitro reduction with sodium dithionite for bioactive derivatives .

This pathway allows precise control over substitution patterns, critical for structure-activity relationship (SAR) studies .

Pharmacological Applications

Anticancer Activity

Imidazo[4,5-b]pyridines inhibit cyclin-dependent kinase 2 (CDK2) and Aurora B kinase at sub-micromolar concentrations. Derivatives bearing 4-nitrophenoxy groups at position 6 demonstrate enhanced potency, with compound 5g (6-(4-nitrophenoxy)-2-(4-chlorophenyl)-1H-imidazo[4,5-b]pyridine) showing MIC = 0.5 μmol/L against Mycobacterium tuberculosis H37Rv through DprE1 enzyme inhibition . Molecular docking reveals hydrogen bonding with Val135 and hydrophobic interactions in the kinase ATP-binding pocket .

Antimicrobial Properties

Structure-activity analyses identify critical substituent effects:

  • Electron-withdrawing groups (e.g., -NO₂, -Cl) at position 2 improve Gram-positive bacterial inhibition

  • Methyl substitution at position 3 enhances stability against cytochrome P450 metabolism

  • 4-Nitrophenoxy moieties increase membrane penetration in mycobacterial species .

Notably, 2-methyl derivatives exhibit reduced hepatotoxicity compared to bulkier aryl-substituted analogues .

Antifungal Efficacy

Against Puccinia polysora, 2-methyl-1H-imidazo[4,5-b]pyridine derivatives achieve EC₅₀ values comparable to tebuconazole (4.00 mg/L). The methyl group’s electron-donating effect likely stabilizes transition states during ergosterol biosynthesis inhibition .

Materials Science Applications

Corrosion Inhibition

Quantum chemical calculations (DFT/B3LYP-6-31G) for 6-bromo-2-methyl derivatives reveal:

  • HOMO (-6.30 eV) localized on pyridine nitrogen, facilitating donor-acceptor interactions

  • LUMO (-1.14 eV) associated with imidazole π* orbitals, enabling metal surface adsorption

  • Inhibition efficiency of 92% for mild steel in 1M HCl via formation of Fe-N coordinate bonds .

The methyl group increases molecular planarity, enhancing surface coverage on metallic substrates .

Structure-Activity Relationships

Critical structural determinants include:

  • Position 2 substituents: Methyl groups improve metabolic stability but reduce antibacterial potency vs. halogenated aryl groups

  • Position 6 modifications: Nitrophenoxy groups enhance tuberculosis inhibition through nitroreductase activation

  • N3 alkylation: Propyl/butyl chains increase logP values, improving blood-brain barrier penetration for CNS targets .

Future Directions

Emerging applications warrant further exploration:

  • Photodynamic therapy: π-Conjugated systems for singlet oxygen generation

  • Metal-organic frameworks (MOFs): Nitrogen-rich ligands for gas storage

  • Antiviral agents: Targeting SARS-CoV-2 main protease via His41 interactions.

Synthetic innovations like flow chemistry and enzymatic catalysis could overcome current yield limitations in large-scale production .

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